(2R)-2-acetamido-N-methanesulfonyl-3-sulfanylpropanamide
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Overview
Description
(2R)-2-acetamido-N-methanesulfonyl-3-sulfanylpropanamide is an organic compound with a complex structure that includes an acetamido group, a methanesulfonyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-N-methanesulfonyl-3-sulfanylpropanamide typically involves multiple steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as L-cysteine.
Acetylation: The first step involves the acetylation of L-cysteine to form N-acetyl-L-cysteine.
Sulfonylation: The next step is the introduction of the methanesulfonyl group. This can be achieved by reacting N-acetyl-L-cysteine with methanesulfonyl chloride in the presence of a base such as triethylamine.
Final Product Formation: The final step involves the formation of the sulfanyl group, resulting in the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-acetamido-N-methanesulfonyl-3-sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified derivatives with reduced functional groups.
Substitution: Compounds with new functional groups replacing the methanesulfonyl group.
Scientific Research Applications
(2R)-2-acetamido-N-methanesulfonyl-3-sulfanylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features.
Biochemistry: The compound is used in enzyme inhibition studies and protein modification research.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2R)-2-acetamido-N-methanesulfonyl-3-sulfanylpropanamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the methanesulfonyl and sulfanyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-cysteine: Shares the acetamido group but lacks the methanesulfonyl and sulfanyl groups.
Methanesulfonyl chloride: Contains the methanesulfonyl group but lacks the acetamido and sulfanyl groups.
L-cysteine: Contains the sulfanyl group but lacks the acetamido and methanesulfonyl groups.
Uniqueness
(2R)-2-acetamido-N-methanesulfonyl-3-sulfanylpropanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H12N2O4S2 |
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Molecular Weight |
240.3 g/mol |
IUPAC Name |
(2R)-2-acetamido-N-methylsulfonyl-3-sulfanylpropanamide |
InChI |
InChI=1S/C6H12N2O4S2/c1-4(9)7-5(3-13)6(10)8-14(2,11)12/h5,13H,3H2,1-2H3,(H,7,9)(H,8,10)/t5-/m0/s1 |
InChI Key |
QEHQNGXDJRSPQR-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)NS(=O)(=O)C |
Canonical SMILES |
CC(=O)NC(CS)C(=O)NS(=O)(=O)C |
Origin of Product |
United States |
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